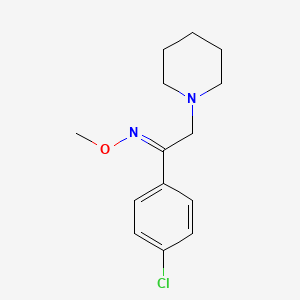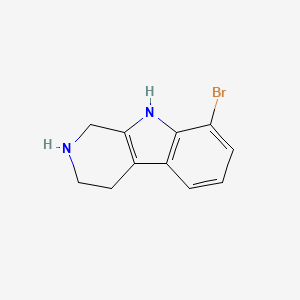![molecular formula C26H21BrN4O2S B2353984 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 422287-37-4](/img/no-structure.png)
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C26H21BrN4O2S and its molecular weight is 533.44. The purity is usually 95%.
BenchChem offers high-quality 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nicotinamide Phosphoribosyltransferase (Nampt) Inhibition
Compounds similar to 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide have shown potent inhibition of Nampt. This inhibition is critical for cytotoxicity in cellular assays. The presence of a 3-pyridylmethylamide substituent is essential for this activity (Lockman et al., 2010).
Antiviral Activities
Quinazolinone derivatives have demonstrated significant antiviral activities against various viruses, including influenza A and severe acute respiratory syndrome corona. The structure of these compounds enables potent virus-inhibitory concentrations and selectivity indices, suggesting potential in treating viral infections (Selvam et al., 2007).
Antimicrobial and Antifungal Activities
Derivatives of quinazolinone have been found effective against various bacterial strains (including E. coli and S. typhimurium) and fungal species like Candida albicans. Their structure allows for potent in vitro antimicrobial and antifungal activities, making them candidates for developing new antimicrobial agents (Mohamed et al., 2010).
Antitumor Agent
Quinazolin-4-one-based compounds, structurally similar to the one , have shown high growth-inhibitory activities, indicating their potential as antitumor agents. These compounds display unique biochemical characteristics, including a delayed, non-phase specific, cell-cycle arrest (Bavetsias et al., 2002).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is synthesized from 2-aminobenzoic acid. The second intermediate is N-[2-(1H-indol-3-yl)ethyl]benzamide, which is synthesized from 2-nitrobenzaldehyde. These two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "2-nitrobenzaldehyde", "6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "coupling agent" ], "Reaction": [ "Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline: 2-aminobenzoic acid is first converted to its methyl ester using methanol and sulfuric acid. The resulting methyl ester is then reacted with phosphorus oxychloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-mercapto-3-methyl-1,2,4-triazole to form the desired intermediate, 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Synthesis of N-[2-(1H-indol-3-yl)ethyl]benzamide: 2-nitrobenzaldehyde is first reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 2-(1H-indol-3-yl)ethanamine to form the desired intermediate, N-[2-(1H-indol-3-yl)ethyl]benzamide.", "Coupling of intermediates: The two intermediates, 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline and N-[2-(1H-indol-3-yl)ethyl]benzamide, are coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final product, 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide." ] } | |
Numéro CAS |
422287-37-4 |
Nom du produit |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide |
Formule moléculaire |
C26H21BrN4O2S |
Poids moléculaire |
533.44 |
Nom IUPAC |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C26H21BrN4O2S/c27-19-9-10-23-21(13-19)25(33)31(26(34)30-23)15-16-5-7-17(8-6-16)24(32)28-12-11-18-14-29-22-4-2-1-3-20(18)22/h1-10,13-14,29H,11-12,15H2,(H,28,32)(H,30,34) |
Clé InChI |
VVCQHJSKSOEXQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)Br)NC4=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-Methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2353901.png)

![[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-(4-chlorophenyl)carbamate](/img/structure/B2353904.png)


![(4S)-4-[(5S,10R,13S,14S,17S)-7,15-Dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B2353910.png)
![3-(4-chlorophenyl)-N-(2-thienylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2353911.png)
![3-(trifluoromethyl)benzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2353916.png)
![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-6-fluorobenzamide](/img/structure/B2353917.png)
![3-[(2-hydroxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2353919.png)
![1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide](/img/structure/B2353920.png)
![7-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2353921.png)
![N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2353922.png)